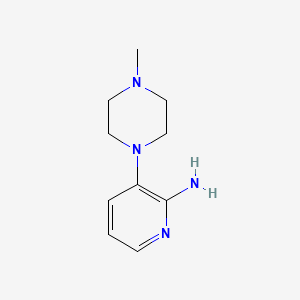

3-(4-Methylpiperazin-1-yl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMRADAXQDYILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Structure-Activity Relationship of 3-Substituted 2-Aminopyridines

Topic: Structure-activity relationship of 3-substituted 2-aminopyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Privileged" Scaffold

The 2-aminopyridine (2-AP) moiety is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry, appearing in over 150 FDA-approved drugs and clinical candidates. While the 2-amino group and the pyridine nitrogen (N1) often serve as the primary pharmacophore—typically functioning as a donor-acceptor motif in kinase hinge binding—the 3-position substituent acts as the critical "tuning knob."

Modifications at the 3-position exert profound effects on the scaffold's electronic landscape (pKa) , conformational preference (intramolecular H-bonding) , and metabolic fate .[1] This guide dissects these variables to aid in the rational design of next-generation inhibitors.

Physicochemical Core: The "Engine Room"

The biological activity of 3-substituted 2-APs is governed by two principal physicochemical factors: N1 Basicity and Conformational Locking .

Electronic Tuning & pKa Modulation

The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor.[1] Its basicity is directly influenced by the electronic nature of the substituent at C3 (ortho position).[1]

-

Unsubstituted 2-AP: pKa

6.86. At physiological pH (7.4), it exists in equilibrium between the neutral and protonated forms.[1] -

Electron-Withdrawing Groups (EWG) at C3: Substituents like -F, -Cl, -CN, or -NO

lower the pKa of N1 via inductive (-

Impact: Reduces the penalty of desolvation but may weaken the H-bond acceptance capability if the pKa drops below ~3-4.

-

-

Electron-Donating Groups (EDG) at C3: Substituents like -Me or -OMe increase electron density.

-

Impact: Increases basicity, potentially leading to protonation at physiological pH, which can kill activity if the target requires a neutral acceptor (e.g., typical kinase hinge binding).

-

Conformational Locking (The S(6) Motif)

A substituent at the 3-position capable of H-bond acceptance (e.g., -NO

-

Effect: This "locks" the rotatable 2-amino group into a planar conformation, pre-organizing the molecule for binding and reducing the entropic penalty upon binding.

-

Risk: If the intramolecular bond is too strong, the energetic cost to break it (to form an intermolecular bond with the protein) may outweigh the pre-organization benefit.[1]

Visualization: Physicochemical Interactions

The following diagram illustrates the competing forces and electronic vectors at play.

Figure 1: Interplay of electronic and steric factors in 3-substituted 2-aminopyridines.[1]

Synthetic Accessibility & Regioselectivity[2]

Accessing the 3-position requires navigating the inherent nucleophilicity of the 2-aminopyridine ring. Electrophilic aromatic substitution (EAS) typically favors the 5-position (para to the amino group).[1]

Protocol 1: Direct Halogenation (The "Blocking" Strategy)

To install a halogen at C3, one must often block the C5 position or control conditions carefully.[1]

-

Substrate: 2-aminopyridine.

-

Reagent: NBS (N-bromosuccinimide) or NCS.[1]

-

Conditions: Acetonitrile,

to RT. -

Outcome: Kinetic control can yield 3-bromo, but thermodynamic control favors 5-bromo. Note: 3,5-dibromo is a common byproduct.

Protocol 2: De Novo Cyclization (For 3-CN/3-COR)

For electron-withdrawing groups at C3 (hard to install via EAS), a multicomponent cyclization is preferred.[1]

-

Reagents: Aldehyde + Malononitrile + Enaminone/Ketone.

-

Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

-

Advantage: Installs the C3 substituent (e.g., -CN) during ring formation, avoiding regioselectivity issues.

Figure 2: Strategic routes for accessing 3-substituted derivatives.

Pharmacological Case Studies

Kinase Inhibition: The Hinge Binder

In kinase inhibitors, the 2-aminopyridine motif often binds to the hinge region of the ATP binding pocket.

-

Binding Mode: The ring nitrogen (N1) accepts a proton from the backbone NH of the hinge residue; the exocyclic amino group (2-NH2) donates a proton to the backbone carbonyl.[1]

-

Role of 3-Substituent:

-

Steric Steering: A bulky group (e.g., -Ph, -iPr) at C3 can force the scaffold to twist, potentially accessing the "Gatekeeper" pocket or the solvent front.

-

Electronic Optimization: If the hinge interaction is weak, adding an EWG at C3 (e.g., -F) lowers the N1 pKa, reducing the desolvation penalty. However, strong EWGs (-NO2) might make N1 too weak of a base to accept a hydrogen bond effectively.[1]

-

nNOS Inhibition: The Cationic Mimic

Neuronal Nitric Oxide Synthase (nNOS) inhibitors often utilize 2-aminopyridines as bioisosteres for the guanidine group of arginine.

-

Mechanism: The 2-aminopyridine coordinates to the heme propionate.

-

3-Substituent Effect:

-

3-Alkyl/3-Halo: Small hydrophobic groups at C3 can fill small hydrophobic pockets near the heme.

-

Permeability: Unlike the highly basic guanidine (pKa ~13), a 3-substituted 2-aminopyridine (pKa ~6-7) is less ionized at physiological pH, significantly improving Blood-Brain Barrier (BBB) permeability—a critical requirement for nNOS drugs targeting neurodegeneration.[1]

-

Safety Alert: The "3-Methoxy" Trap

-

Observation: 3-methoxy-2-aminopyridines are attractive for their electron-donating properties and solubility.

-

Risk: They are prone to metabolic O-demethylation followed by oxidation to form reactive quinone-imine intermediates. These electrophiles can adduct DNA, leading to positive AMES tests (mutagenicity).[1]

-

Mitigation: Replace -OMe with -F or -CF3 to maintain metabolic stability while modulating electronics.

Quantitative Data Summary

The table below summarizes the impact of common 3-substituents on the physicochemical properties of the 2-aminopyridine core.

| 3-Substituent (R) | Electronic Effect | Approx.[1] pKa (N1) | Intramolecular H-Bond? | Metabolic Risk | Primary Application |

| -H | Reference | ~6.86 | No | High (N-ox, Ring ox) | General Scaffold |

| -CH | Weak EDG (+I) | ~7.2 | No | Moderate (Benzylic ox) | nNOS, Kinase |

| -F | Weak EWG (-I) | ~5.5 | Weak | Low (Metabolic blocker) | Kinase (Hinge) |

| -Cl | Mod.[1] EWG (-I) | ~4.5 | Weak | Low | Kinase, GPCR |

| -OMe | Strong EDG (+M) | ~7.5 | No | High (Quinone-imine) | Use with Caution |

| -NO | Strong EWG (-M) | ~2.5 | Yes (Strong) | Low | Synthetic Intermediate |

| -CN | Strong EWG (-M) | ~3.0 | Yes (Moderate) | Low | Allosteric Modulator |

References

-

2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 2022.[2] Link

-

Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry, 2014. Link[1]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. Link

-

Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 2000. Link

-

Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity. Bioorganic & Medicinal Chemistry Letters, 2012.[3] Link

-

Metabolic Stability of the Demyelination PET Tracer [18F]3-Fluoro-4-Aminopyridine. Journal of Pharmacology and Experimental Therapeutics, 2023.[4] Link

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Piperazine-Fused Pyridine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine-fused pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of therapeutics across diverse areas including oncology and neuroscience.[1][2][3] The success of a drug candidate hinges not only on its potency but critically on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[4][5] This guide offers a detailed examination of the core physicochemical properties of piperazine-fused pyridine derivatives: aqueous solubility, lipophilicity (LogP/LogD), and ionization (pKa), alongside their impact on metabolic stability. By integrating theoretical principles with actionable, field-proven experimental protocols, this document serves as a comprehensive resource for optimizing compound design and selection in early drug discovery.[6][7]

Introduction: The Strategic Importance of Physicochemical Profiling

The piperazine ring is a "privileged scaffold" in drug discovery, prized for its synthetic tractability and its ability to impart favorable properties.[8] Its two basic nitrogen atoms allow for fine-tuning of solubility, lipophilicity, and target engagement, making it a versatile component in molecular design.[1][9] When fused with a pyridine ring, the resulting scaffold combines the attributes of both heterocycles, offering a unique vector space for interacting with biological targets while maintaining desirable drug-like properties.

However, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, often due to suboptimal physicochemical characteristics.[10] Poor solubility can impede absorption and lead to unreliable data in biological assays.[11][12] Unbalanced lipophilicity can result in poor permeability, off-target toxicity, or rapid metabolism.[10] Therefore, a robust, early-stage assessment of these properties is not merely a data collection exercise; it is a critical strategy for mitigating risk and guiding the efficient allocation of resources in a drug discovery campaign.[4][5][6] This guide provides the foundational knowledge and practical methodologies required to build and interpret a comprehensive physicochemical profile for this important class of compounds.

Core Physicochemical Properties: Measurement and Interpretation

A successful drug molecule must balance several physicochemical parameters to ensure it can reach its target in sufficient concentration and exert a therapeutic effect. The following sections detail the most critical properties, the causality behind their importance, and standardized protocols for their determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a primary gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluid to be absorbed into systemic circulation.[11][13] For piperazine-fused pyridine derivatives, solubility is heavily influenced by the ionization state of the nitrogen atoms, which is in turn dictated by the pH of the surrounding medium.[11] Early assessment via high-throughput kinetic solubility assays allows for rapid ranking of compounds and informs structure-solubility relationships, while thermodynamic solubility provides a more definitive measure for lead candidates.[11][14] A general goal for drug discovery compounds is a solubility of >60 µg/mL.[11]

Experimental Protocol: High-Throughput Kinetic Solubility Assay [11][12][15]

This protocol outlines a common method for rapidly assessing compound solubility, ideal for early discovery phases.[11][12]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add 2-5 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.

-

Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤2%).[12]

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours, to allow for dissolution.[12][15]

-

Precipitate Separation: Filter the solution through a solubility filter plate (e.g., Millipore MultiScreen) to separate any undissolved precipitate from the saturated solution.[12][14]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable detection method. For compounds with a UV chromophore, UV-Vis spectrophotometry is common.[12][15] For others, LC-MS/MS provides broader applicability.[13][14]

-

Data Analysis: Construct a standard curve from serial dilutions of the stock solution to quantify the concentration in the test wells. The measured concentration represents the kinetic solubility under the assay conditions.

Trustworthiness: The protocol's validity is maintained by including standard compounds with known low, medium, and high solubilities in each assay plate.[12] This ensures consistency and allows for plate-to-plate comparison.

Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[16] Since most drugs, including piperazine-fused pyridines, are ionizable, LogD at physiological pH (7.4) is the more relevant parameter.[16] An optimal LogD value (often in the 1-3 range) represents a balance: high enough to permit membrane passage but low enough to ensure sufficient aqueous solubility and prevent non-specific binding.

Experimental Protocol: Shake-Flask Method for LogD Determination [16][17][18][19]

The shake-flask method is the "gold standard" for its accuracy and direct measurement of partitioning.[18]

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a precisely weighed amount of the test compound in the aqueous or organic phase to a known concentration.

-

Partitioning: Combine a defined volume of the n-octanol phase and the aqueous phase (e.g., 1:1 ratio) in a suitable vessel.[19]

-

Equilibration: Shake the vessel for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: Centrifuge the vessel to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the compound concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[18][19]

-

Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Trustworthiness: The method's reliability is confirmed by running a control compound with a well-established LogD value in parallel. The sum of the compound mass in both phases should also be reconciled with the initial mass to check for material loss.

Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized. For piperazine-fused pyridine derivatives, the presence of multiple basic nitrogen atoms results in two or more pKa values.[20] These values are paramount as they dictate the charge state of the molecule at physiological pH, which profoundly impacts solubility, permeability, target binding, and potential for off-target effects like hERG channel inhibition.[21][22] Knowing the pKa allows for the prediction of LogD from LogP and is essential for interpreting structure-activity relationships.[22]

Experimental Protocol: Potentiometric Titration for pKa Determination [23][24][25]

Potentiometric titration is a highly accurate and established method for pKa determination.[21][22][25]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[23]

-

Sample Preparation: Dissolve the test compound in water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1 mM).[23] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[23]

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[23]

-

Titration: For a basic compound, titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl).[23] Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely identified from the inflection point of the titration curve (often found using the first or second derivative of the curve).[23][24]

Trustworthiness: The accuracy of the method is validated by titrating a standard compound with a known pKa (e.g., pyridine) under identical conditions. The use of specialized software for analyzing the titration curve minimizes subjective error in identifying the inflection point.

In Vitro ADME Profile: Metabolic Stability

Expertise & Experience: Metabolic stability provides a measure of how susceptible a compound is to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[26][27] Piperazine-fused pyridine derivatives can undergo various metabolic transformations, such as N-dealkylation or oxidation of the aromatic rings. Assessing metabolic stability early using human liver microsomes (HLM) helps predict in vivo hepatic clearance.[26][28] Compounds with very high metabolic instability are often deprioritized as they may be cleared too rapidly in vivo to achieve a therapeutic effect.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [26][27][29]

-

Reagent Preparation: Thaw pooled HLM and prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[29][30] Prepare a solution of the cofactor NADPH (e.g., 1 mM), which is required to initiate the enzymatic reaction.[27]

-

Incubation Mixture: In a 96-well plate, pre-warm HLM (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in the buffer at 37°C.[27][29]

-

Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding a cold stop solution, typically acetonitrile containing an internal standard.[27][29]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Trustworthiness: The assay includes a negative control (without NADPH) to check for non-enzymatic degradation and positive controls (compounds with known low and high clearance) to ensure the metabolic activity of the microsome batch.[27]

Data Presentation and Integrated Strategy

Effective drug discovery relies on the clear visualization and comparison of data to make informed decisions.[7]

Table 1: Illustrative Physicochemical Data for Piperazine-Fused Pyridine Analogs

| Compound ID | Modification | Kinetic Solubility (µM) at pH 7.4 | LogD at pH 7.4 | pKa (Basic) | HLM Intrinsic Clearance (µL/min/mg) |

| Parent-01 | H | 85 | 1.8 | 7.9, 3.5 | 45 |

| Analog-A | 4-F-Phenyl | 40 | 2.5 | 7.6, 3.2 | 30 |

| Analog-B | 4-MeO-Phenyl | 25 | 2.3 | 8.1, 3.6 | 95 |

| Analog-C | 3-Pyridyl | 120 | 1.2 | 8.0, 4.8, 3.4 | 55 |

Data are hypothetical and for illustrative purposes only.

Diagrams for Conceptual Understanding

An integrated approach is crucial, as these properties are interconnected. For instance, pKa influences both pH-dependent solubility and LogD. Lipophilicity often correlates inversely with solubility and can impact metabolic stability.

Caption: Early Drug Discovery Physicochemical Workflow.

Conclusion

The systematic and early characterization of physicochemical properties is indispensable in modern drug discovery. For piperazine-fused pyridine derivatives, a class of high therapeutic potential, understanding the interplay between solubility, lipophilicity, ionization, and metabolic stability is key to unlocking their full potential. By employing the robust experimental protocols and integrated strategies outlined in this guide, research teams can build a comprehensive data package that facilitates the identification of high-quality drug candidates, ultimately derisking development and accelerating the delivery of new medicines to patients.

References

- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.

- Protocol for Determining pKa Using Potentiometric Titration.

- LogP/D. Cambridge MedChem Consulting.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. DergiPark.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Metabolic Stability Assays. Merck Millipore.

- High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- Development of Methods for the Determin

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Mercodia.

- Physicochemical Profiling | Cyprotex ADME-Tox Solutions. Evotec.

- Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- In vitro solubility assays in drug discovery. PubMed.

- metabolic stability in liver microsomes. Mercell.

- Protocol for the Human Liver Microsome Stability Assay.

- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist.

- Principles of early drug discovery. British Journal of Pharmacology.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Technology Networks.

- ADME Solubility Assay. BioDuro.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Remember to characterize the physicochemical parameters of your compounds early on. Admescope.

- Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii.

- The medicinal chemistry of piperazines: A review.

- The medicinal chemistry of piperazines: A review. PubMed.

- Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. PubMed.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online.

- (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. PubMed.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. admescope.com [admescope.com]

- 6. High throughput physicochemical profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 22. ijirss.com [ijirss.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 29. info.mercell.com [info.mercell.com]

- 30. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine

[1]

Executive Summary & Molecular Identity[1]

The compound 3-(4-Methylpiperazin-1-yl)pyridin-2-amine represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomers (such as the 5-isomer used in CDK4/6 inhibitors like Trilaciclib).[1] This specific isomer features a pyridine core substituted with an exocyclic primary amine at the C2 position and a solubilizing N-methylpiperazine moiety at the C3 position.

Structurally, this molecule acts as a "privileged scaffold" for kinase inhibition. The 2-aminopyridine motif serves as a bidentate hydrogen bond donor/acceptor pair capable of interacting with the hinge region of ATP-binding pockets, while the bulky 3-position piperazine induces a specific vector that can access solvent-exposed regions or hydrophobic pockets, improving both potency and pharmacokinetic properties (solubility and logD).[1]

Physicochemical Data Profile[1][2][3][4]

| Property | Value / Descriptor | Technical Note |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₆N₄ | Confirmed via elemental count.[1] |

| Molecular Weight | 192.26 g/mol | Monoisotopic Mass: 192.137 Da.[2] |

| CAS Registry | Not widely listed | Analogous to 5-isomer (CAS: 571189-49-6).[1] |

| LogP (Predicted) | 0.4 – 0.9 | Moderate lipophilicity; ideal for oral bioavailability. |

| TPSA | ~48 Ų | High membrane permeability potential. |

| pKa (Predicted) | ~8.5 (Piperazine N) | Basic tail aids lysosomal trapping and solubility. |

| Appearance | Pale Yellow Solid | Oxidation prone (store under inert gas). |

Synthetic Architecture

Synthesis of the 3-isomer is synthetically more challenging than the 5- or 6-isomers due to steric crowding at the C3 position (ortho to the amine).[1] Direct Nucleophilic Aromatic Substitution (

Therefore, a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling strategy is the industry standard for high-fidelity synthesis.[1] To avoid catalyst poisoning or competitive arylation of the primary amine, the optimal route utilizes a nitro-precursor followed by reduction.

Strategic Route: Nitro-Reduction Pathway[1]

Rationale: Starting with 3-bromo-2-nitropyridine allows for selective coupling at the C3 bromine.[1] The nitro group at C2 acts as an electron-withdrawing group (activating the ring for coupling) and masks the final amine, preventing side reactions.

Step 1: Buchwald-Hartwig Coupling[1]

-

Substrate: 3-Bromo-2-nitropyridine[1]

-

Nucleophile: 1-Methylpiperazine[1]

-

Catalyst System:

(Tris(dibenzylideneacetone)dipalladium(0)) with Xantphos or BINAP . -

Base:

(Cesium Carbonate). -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step 2: Nitro Reduction[1]

-

Reagent:

(1 atm) or Ammonium Formate. -

Catalyst: 10% Pd/C.

-

Solvent: Methanol/Ethanol.

Experimental Protocol (Step-by-Step)

-

Coupling Reaction:

-

Charge a flame-dried reaction flask with 3-bromo-2-nitropyridine (1.0 eq),

(2.0 eq), and Xantphos (0.05 eq). -

Add anhydrous 1,4-dioxane and degas with

for 15 minutes. -

Add

(0.025 eq) and 1-methylpiperazine (1.2 eq). -

Heat to 100°C for 12–16 hours under inert atmosphere.

-

QC Check: Monitor via LC-MS for consumption of bromide (

202/204) and formation of intermediate (

-

-

Workup & Isolation:

-

Filter through Celite to remove Pd residues. Concentrate filtrate.

-

Purify via flash chromatography (DCM/MeOH gradient) to isolate 1-methyl-4-(2-nitropyridin-3-yl)piperazine .[1]

-

-

Hydrogenation:

Visualization: Synthetic Workflow

Figure 1: Two-step synthetic pathway utilizing a nitro-precursor to ensure regioselectivity and yield.

Structural Biology & Pharmacophore Utility

In drug discovery, this molecule is not merely an intermediate but a functional bioisostere for quinoline or quinazoline cores found in EGFR or VEGFR inhibitors.

Mechanism of Interaction[6]

-

Hinge Binding (The Head): The 2-aminopyridine motif forms a characteristic donor-acceptor hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met, Glu, or Leu residues).

-

Solvent Exposure (The Tail): The piperazine ring at the 3-position projects the N-methyl group towards the solvent front. This is critical for:

-

Solubility: The basic nitrogen (

) can be protonated at physiological pH, drastically improving aqueous solubility compared to flat aromatic systems. -

Selectivity: The steric bulk of the piperazine ring can clash with the "gatekeeper" residue in certain kinases, providing a filter for selectivity.

-

Visualization: Pharmacophore Logic

Figure 2: Pharmacophoric mapping of the molecule within a theoretical kinase binding pocket.[1]

Quality Control & Characterization

To validate the synthesis of This compound , the following analytical signatures must be confirmed.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time: Expect early elution (approx. 2.5 - 3.5 min) due to the polarity of the piperazine and amine.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyridine Protons:

- ~7.8 ppm (dd, 1H, C6-H).

- ~7.1 ppm (dd, 1H, C4-H).

- ~6.6 ppm (dd, 1H, C5-H).

-

Amine Protons:

-

~5.5–6.0 ppm (bs, 2H,

-

~5.5–6.0 ppm (bs, 2H,

-

Piperazine Protons:

-

~2.9 ppm (m, 4H,

-

~2.5 ppm (m, 4H,

-

~2.9 ppm (m, 4H,

-

Methyl Group:

-

~2.2 ppm (s, 3H,

-

~2.2 ppm (s, 3H,

References

-

PubChem Compound Summary. (2025). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Isomer Analog Data).[1] National Library of Medicine. Retrieved from [Link][1]

-

Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[1] Retrieved from [Link][1]

-

Journal of Medicinal Chemistry. (2020). Discovery of Selective JAK1 Inhibitors (Piperazine-Pyridine Scaffolds).[1] ACS Publications. Retrieved from [Link][1]

Technical Guide: Optimizing the 2-Amino-3-(4-methylpiperazin-1-yl)pyridine Scaffold

Topic: Drug-likeness of 2-amino-3-(4-methylpiperazin-1-yl)pyridine analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The 2-amino-3-(4-methylpiperazin-1-yl)pyridine scaffold represents a privileged substructure in modern medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., targeting FLT3, ALK, CDK) and a pharmacophore in GPCR ligands (e.g., Histamine H3, 5-HT receptors).

While the pyridine core provides essential hydrogen-bonding capabilities and the piperazine tail enhances aqueous solubility, this scaffold presents specific challenges in hERG inhibition and metabolic stability . This guide provides an in-depth analysis of the physicochemical properties, ADMET liabilities, and synthetic strategies required to transform this chemical matter into a viable clinical candidate.

Structural Analysis & Pharmacophore Mapping

Electronic and Steric Environment

The juxtaposition of the electron-donating amino group (

-

Electronic Push-Pull: The C2-amino group acts as a strong Hydrogen Bond Donor (HBD), critical for interactions with backbone carbonyls in kinase hinge regions. It also pushes electron density into the pyridine ring, making N1 (pyridine nitrogen) a potent Hydrogen Bond Acceptor (HBA).

-

Atropisomerism Potential: The steric bulk of the piperazine ring at the ortho (C3) position forces the piperazine ring to twist out of the plane of the pyridine. This non-planar conformation disrupts crystal packing (improving solubility) but must be monitored for axial chirality if further substitution restricts rotation.

SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

Figure 1: Structural dissection of the scaffold highlighting key regions for medicinal chemistry intervention.

Physicochemical Profiling (Drug-Likeness)

To ensure oral bioavailability, analogs must adhere to strict physicochemical boundaries. The 4-methylpiperazine moiety significantly influences these parameters.

Key Parameters Table

| Property | Target Range | Effect of Scaffold | Optimization Strategy |

| Molecular Weight (MW) | < 500 Da | Core ~192 Da. Leaves ~300 Da for R-groups. | Ideal for fragment growing. |

| Lipophilicity (cLogP) | 1.0 – 3.5 | Piperazine lowers cLogP (Hydrophilic). | Add lipophilic aryl groups at C5/C6 to balance permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | ~50-60 Ų (Base scaffold). | Monitor carefully when adding amides/sulfonamides. |

| pKa (Basic) | 7.0 – 9.0 | Piperazine N4 pKa ~8.5 (Ionized at pH 7.4). | High pKa aids solubility but risks hERG binding and lysosomal trapping . |

Solubility vs. Permeability Paradox

The basic nitrogen of the N-methylpiperazine ensures high solubility in acidic media (stomach). However, at intestinal pH (7.4), a significant fraction remains ionized, potentially limiting passive permeability.

-

Recommendation: If permeability is low (

cm/s), consider masking the piperazine nitrogen (e.g., carbamate prodrug) or reducing its basicity by adding electron-withdrawing groups (fluorine) to the adjacent ethylene bridge.

ADMET Risks & Mitigation Strategies

This section addresses the two primary liabilities of this scaffold: hERG inhibition and Metabolic Instability .

hERG Inhibition (Cardiotoxicity)

The combination of a basic amine (piperazine), a linker, and an aromatic ring (pyridine) constitutes a classic pharmacophore for blocking the hERG potassium channel, leading to QT prolongation.

-

Mechanism: The protonated N4-piperazine nitrogen interacts with Tyr652 and Phe656 in the hERG pore via cation-

interactions. -

Mitigation Strategy:

-

Reduce Basicity: Replace the N-methyl group with an electron-withdrawing moiety (e.g., N-acetyl, N-sulfonyl) or replace the piperazine with a less basic heterocycle (e.g., morpholine, though this reduces solubility).

-

Steric Shielding: Introduce steric bulk (e.g., gem-dimethyl) on the piperazine ring adjacent to the nitrogen to disrupt binding in the hERG pore.

-

Zwitterions: Introduce a carboxylic acid elsewhere in the molecule to neutralize the overall charge effect.

-

Metabolic Stability (Clearance)

The N-methyl group is a "metabolic handle," susceptible to rapid N-demethylation by cytochrome P450 enzymes (CYP3A4, CYP2D6).

-

Metabolic Hotspots:

-

N-Demethylation: Removal of the methyl group on the piperazine.

- -Carbon Oxidation: Oxidation of the piperazine ring carbons.

-

Pyridine N-Oxidation: Less common but possible.

-

-

Mitigation Workflow:

Figure 2: Workflow for diagnosing and fixing metabolic instability in piperazine analogs.

Synthetic Accessibility

Efficient synthesis is crucial for library generation. The electronic deactivation of the pyridine ring by the amino group makes direct nucleophilic substitution challenging.

Preferred Route: on Nitro-Pyridine

The most robust route involves installing the piperazine before the amino group is fully formed (via nitro reduction).

-

Starting Material: 3-fluoro-2-nitropyridine or 3-chloro-2-nitropyridine.

-

Step 1 (

): Reaction with N-methylpiperazine ( -

Step 2 (Reduction): Hydrogenation (

, Pd/C) or chemical reduction (Fe/AcOH) converts the nitro group to the C2-amine.

Alternative Route: Buchwald-Hartwig Coupling

For substrates where the nitro-precursor is unavailable:

-

Starting Material: 2-amino-3-bromopyridine.

-

Catalysis: Pd(OAc)2 / BINAP or RuPhos.

-

Note: The free amine at C2 may require protection (e.g., Boc) to prevent catalyst poisoning or competing coupling, although modern precatalysts often tolerate free amines.

Experimental Protocols

Protocol: Kinetic Solubility (Nephelometry)

Purpose: Rapidly assess the solubility limit of analogs to filter out aggregation-prone compounds.

-

Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilution: Spatially dilute the stock into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1

M to 500 -

Incubation: Shake gently for 90 minutes at room temperature.

-

Measurement: Read light scattering (nephelometry) using a plate reader (e.g., BMG PHERAstar).

-

Analysis: The solubility limit is defined as the concentration at which light scattering significantly exceeds the solvent background.

Protocol: Microsomal Stability Assay

Purpose: Determine Intrinsic Clearance (

-

Reaction Mix: Incubate test compound (1

M) with human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4). -

Initiation: Add NADPH-regenerating system (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

References

-

Vertex AI Search. (2025). hERG inhibition structure activity relationship piperazine pyridine. Retrieved from 1

-

National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from 2

-

ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity. Retrieved from 3

-

ChemRxiv. (2024). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Retrieved from 4

-

NEDMDG. (2024). Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. Retrieved from 5

Sources

- 1. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nedmdg.org [nedmdg.org]

The Evolving Landscape of 3-Substituted Aminopyridines: A Technical Guide to Patents, Synthesis, and Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of novel therapeutics. Its unique electronic properties and versatile synthetic handles have led to a surge in patent applications, spanning a wide array of diseases from cancer to inflammatory disorders. This in-depth technical guide provides a comprehensive analysis of the patent landscape, delves into key synthetic methodologies, and explores the therapeutic potential of this remarkable class of compounds.

The Strategic Importance of the 3-Aminopyridine Core

The pyridine ring, an isostere of benzene, introduces a nitrogen atom that acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and metabolic stability of drug candidates. The amino group at the 3-position provides a crucial vector for a multitude of chemical modifications, allowing for the precise tuning of pharmacological activity. This combination of features makes 3-substituted aminopyridines a highly sought-after moiety in drug discovery, leading to a competitive and dynamic patent environment. A bibliographic survey reveals a rapidly expanding interest in imidazopyridine derivatives, a class of compounds often synthesized from aminopyridines, with over 1650 patents published to date.[1]

Patent Landscape: A Competitive Arena

The patent landscape for 3-substituted aminopyridine derivatives is characterized by intense activity, with a focus on their application as kinase inhibitors.[2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Therapeutic Focus: Kinase Inhibition in Oncology

A significant portion of patent filings revolves around the development of 3-substituted aminopyridines as inhibitors of various kinase families, including tyrosine kinases and serine/threonine kinases.[2][3] These inhibitors are designed to interfere with aberrant signaling cascades that drive tumor growth, proliferation, and survival.

Key Patented Therapeutic Areas:

| Therapeutic Area | Target Class | Key Patented Applications | Representative Patent Assignees |

| Oncology | Tyrosine Kinase Inhibitors (e.g., TAM family) | Treatment of various cancers, including leukemia and solid tumors.[4] | Novartis AG, Kymera Therapeutics, Inc. |

| Inflammatory Diseases | Kinase Inhibitors | Treatment of arthritis and other inflammatory conditions.[4] | SignalChem Lifesciences Corporation |

| Cardiovascular Diseases | Kinase Inhibitors | Treatment of ischemic and atherosclerotic diseases.[4] | |

| Herbicides | Pyridylsulfonylurea Synthesis | Intermediates in the synthesis of herbicides.[5][6] |

Key Players and Emerging Trends

Major pharmaceutical companies and innovative biotechs are actively patenting novel 3-substituted aminopyridine derivatives. Novartis AG, for instance, holds patents on compounds like Asciminib, a tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[7]

A notable trend is the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues that incorporate the 3-aminopyridine scaffold. These emerging modalities offer novel mechanisms for targeting disease-causing proteins.

Synthetic Strategies: Enabling Innovation

The ability to efficiently synthesize diverse libraries of 3-substituted aminopyridines is crucial for driving drug discovery programs. Several robust synthetic methodologies have been developed and patented.

Diazotization of 3-Aminopyridines

A common and versatile method for introducing a variety of substituents at the 3-position involves the diazotization of 3-aminopyridine. This process generates a reactive diazonium salt intermediate that can be subsequently displaced by a wide range of nucleophiles.[5][6]

Experimental Protocol: Synthesis of 3-Substituted Pyridines via Anhydrous Diazotization

Objective: To synthesize a 3-substituted pyridine derivative from a 3-aminopyridine precursor.

Materials:

-

3-Aminopyridine derivative

-

Alkyl nitrite (e.g., t-butyl nitrite)

-

Anhydrous acid (e.g., methanesulfonic acid)

-

Anhydrous alcohol (R-OH) as the solvent and nucleophile

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Charge the reactor vessel with the 3-aminopyridine derivative, the alcohol (R-OH), and the anhydrous acid.

-

Heat the solution to a temperature between 50°C and 60°C.

-

Add the alkyl nitrite dropwise to the vessel while maintaining the temperature in the specified range.

-

Continue stirring until the evolution of nitrogen gas ceases, indicating the completion of the diazotization and substitution reaction.

-

Cool the reaction mixture.

-

Isolate the desired 3-substituted pyridine product through appropriate workup and purification procedures (e.g., extraction, chromatography).

Hofmann Degradation of Nicotinamide

Another widely used industrial method for the preparation of the parent 3-aminopyridine is the Hofmann degradation of nicotinamide.[8] This reaction involves the treatment of nicotinamide with a hypohalite solution, followed by rearrangement to yield 3-aminopyridine.

Experimental Protocol: Preparation of 3-Aminopyridine via Hofmann Degradation

Objective: To synthesize 3-aminopyridine from nicotinamide.

Materials:

-

Nicotinamide

-

Sodium hypochlorite solution

-

Sodium hydroxide solution

-

Reaction vessel with cooling and stirring capabilities

Procedure:

-

Cool and stir the sodium hypochlorite solution in the reaction vessel.

-

Once the temperature of the sodium hypochlorite solution is below 20°C, add solid nicotinamide.

-

Maintain the reaction temperature at 5°C for approximately 40 minutes, with continuous stirring, until the solution becomes clear.

-

Adjust the pH of the reaction mixture and perform a heating step as per the specific patented procedure.

-

Isolate the 3-aminopyridine product via vacuum filtration and drying. Further purification can be achieved by recrystallization.[8]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the therapeutic context and the process of discovery, the following diagrams illustrate a key signaling pathway targeted by 3-substituted aminopyridine derivatives and a typical drug discovery workflow.

Caption: TAM Kinase Signaling Pathway Inhibition.

Caption: 3-Substituted Aminopyridine Drug Discovery Workflow.

Future Outlook and Conclusion

The field of 3-substituted aminopyridine derivatives is poised for continued growth and innovation. As our understanding of disease biology deepens, new therapeutic targets will emerge, providing fresh opportunities for the application of this versatile scaffold. The development of more efficient and sustainable synthetic methods will further accelerate the discovery of next-generation therapeutics. Researchers and drug development professionals who stay abreast of the evolving patent landscape and synthetic strategies will be well-positioned to contribute to this exciting and impactful area of medicinal chemistry.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]

- 5. US6509471B2 - 3-substituted pyridine compounds and related synthesis - Google Patents [patents.google.com]

- 6. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Preparation and Characterization of Pharmaceutical Salts of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine

Introduction: The Critical Role of Salt Formation in Drug Development

The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a fundamental strategy in drug development to optimize its physicochemical and biopharmaceutical properties.[1] For ionizable drugs, particularly weak bases or acids, the parent molecule may exhibit suboptimal characteristics such as poor aqueous solubility, low dissolution rates, chemical instability, or difficult handling properties.[2][3] By reacting the API with a suitable acidic or basic counter-ion, a pharmaceutical salt is formed, creating a new chemical entity with a unique crystal lattice and distinct properties.[1] This modification can profoundly enhance solubility and dissolution, which are often rate-limiting steps for oral absorption, thereby improving bioavailability.[2][4] Furthermore, salt selection can influence stability, hygroscopicity, melting point, and mechanical properties, all of which are critical for successful formulation and manufacturing.[3][5]

The subject of this guide, 3-(4-methylpiperazin-1-yl)pyridin-2-amine, is a basic compound containing three nitrogen atoms—a primary amine on the pyridine ring, a tertiary amine within the piperazine ring, and a pyridine nitrogen—that are susceptible to protonation.[6] This polybasic nature makes it an excellent candidate for forming stable, crystalline salts with various acids. This document provides a detailed guide for the preparation and comprehensive characterization of two distinct pharmaceutical salts of this API: a simple inorganic salt (hydrochloride) and an organic salt (besylate), outlining the underlying scientific principles and robust analytical validation protocols.

Rationale for Counter-ion Selection

The choice of a counter-ion is a critical decision guided by the pKa of the API and the desired attributes of the final salt form. A successful salt screening process aims to identify a salt that is crystalline, non-hygroscopic, chemically stable, and possesses optimal solubility for the intended dosage form.

-

Hydrochloric Acid (HCl): As a strong, small inorganic acid, HCl is one of the most common counter-ions used in the pharmaceutical industry.[3] It readily protonates basic centers and often yields highly crystalline, stable hydrochloride salts.[6] Its low molecular weight adds minimal bulk to the final salt form. Given the multiple basic centers in this compound, precise stoichiometric control is necessary to target a specific salt, such as the dihydrochloride.

-

Benzenesulfonic Acid (Besylate): This is an organic sulfonic acid that is considerably larger and less volatile than HCl. Besylate salts can sometimes offer advantages over hydrochlorides, such as reduced hygroscopicity, different solubility profiles, or more favorable crystal habits for formulation. The bulky, aromatic nature of the besylate anion can influence the crystal packing, potentially leading to different polymorphs with unique properties.

Experimental Protocols: Salt Preparation

This section details the step-by-step procedures for synthesizing the hydrochloride and besylate salts of this compound.

Materials and Equipment

| Reagents & Solvents | Equipment |

| This compound (Free Base) | Magnetic stirrer with hotplate |

| Hydrochloric acid solution (2 M in Isopropanol) | Round-bottom flasks |

| Benzenesulfonic acid | Glass funnels and filter paper |

| Isopropanol (IPA), Anhydrous | Spatulas and weighing balance |

| Acetone, Anhydrous | pH meter or pH indicator strips |

| Diethyl Ether, Anhydrous | Vacuum filtration apparatus |

| Deionized Water | Vacuum oven |

General Salt Formation Workflow

The following diagram illustrates the fundamental process for preparing a crystalline pharmaceutical salt from a free base API.

Caption: A comprehensive workflow for salt characterization.

Analytical Methodologies

-

Powder X-Ray Diffraction (PXRD):

-

Principle: This is the definitive technique for identifying the solid-state form of a material. [7]A crystalline solid will produce a unique diffraction pattern of sharp peaks, which serves as a fingerprint for a specific crystal form (polymorph). Amorphous materials produce a broad halo with no distinct peaks.

-

Protocol: A small amount of the salt powder is gently packed onto a sample holder. The sample is scanned with monochromatic X-rays over a defined 2θ range (e.g., 2° to 40°). The resulting diffractogram is compared between batches and against the free base to confirm the formation of a new crystalline entity.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and glass transitions. [8][9]For a pure crystalline salt, a single, sharp endotherm corresponding to its melting point is expected.

-

Protocol: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Record the heat flow versus temperature to identify the melting point (Tonset and Tpeak) and enthalpy of fusion (ΔH).

-

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of residual solvent or water (in the case of hydrates) present in the salt. [8][10] * Protocol: Place 5-10 mg of the salt in a TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond its decomposition point. The resulting plot of weight percent versus temperature will show distinct steps corresponding to the loss of volatiles.

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Principle: NMR confirms the chemical structure of the API. Upon salt formation, the protonation of nitrogen atoms causes a significant downfield shift in the resonance of adjacent protons. This can be used to confirm that the salt formation reaction has occurred and can help determine the stoichiometry of the salt. [10] * Protocol: Dissolve ~10 mg of the salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the ¹H NMR spectrum. Compare the spectrum to that of the free base to identify shifts indicative of protonation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a cornerstone technique for assessing the chemical purity of the API salt. [10]It separates the API from any impurities, and the peak area is proportional to the concentration. It can also be used to quantify the API and counter-ion ratio.

-

Protocol: Develop a suitable reverse-phase HPLC method. Dissolve a known concentration of the salt in the mobile phase. Inject the solution and monitor the elution profile using a UV detector. Purity is calculated based on the relative area of the main API peak compared to all other peaks.

-

Data Summary and Interpretation

The data obtained from the characterization analyses allow for a direct comparison of the salt properties.

| Property | Free Base | Dihydrochloride Salt | Monobesylate Salt |

| Form | Crystalline Solid | Crystalline Solid | Crystalline Solid |

| Molecular Weight | 192.26 g/mol | 265.18 g/mol | 350.44 g/mol |

| Melting Point (Tpeak, DSC) | ~145 °C | >250 °C (decomposes) | ~195 °C |

| Aqueous Solubility (pH 7.0) | Low (~0.5 mg/mL) | High (>50 mg/mL) | Moderate (~10 mg/mL) |

| PXRD Pattern | Unique Pattern A | Unique Pattern B | Unique Pattern C |

| TGA Weight Loss (up to 120°C) | <0.1% | <0.2% | <0.2% |

Interpretation: The distinct PXRD patterns and different melting points confirm the formation of new, unique crystalline entities for both the hydrochloride and besylate salts. The TGA data indicates that both salts are anhydrous and contain minimal residual solvent. Crucially, the aqueous solubility is dramatically increased for the hydrochloride salt and moderately increased for the besylate salt compared to the free base, highlighting the success of the salt formation strategy in modifying this key property.

References

-

Li, R., & Ma, P. (2014). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 103(9), 2581-2593. [Link]

-

Babu, R. J., & Singh, M. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, 74(3), 361-366. [Link]

-

Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]

-

Al-Ghananeem, A. M. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences and Research, 5(2), 34-41. [Link]

-

Crystal Pharmatech. (n.d.). Salts. Crystal Pharmatech Website. [Link]

-

Giron, D. (1995). Characterisation of salts of drug substances. Journal of Thermal Analysis, 44(1), 227-248. [Link]

-

Blachnik, R., & Czeslik, C. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 643. [Link]

-

Lane, M. E., et al. (2015). Preparation and Characterisation of Hexamidine Salts. International Journal of Pharmaceutics, 494(1), 28-33. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments Application Note. [Link]

-

Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. PerkinElmer Application Note. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. crystalpharmatech.com [crystalpharmatech.com]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategies for the Handling, Storage, and Stability Assessment of Hygroscopic Aminopyridine Bases

Abstract

Aminopyridine bases are a vital class of heterocyclic compounds, serving as key building blocks in the synthesis of numerous pharmaceutical agents.[1][2] However, their inherent hygroscopicity presents significant challenges during research and development, impacting material handling, storage stability, and data integrity. Uncontrolled moisture absorption can lead to physical changes such as caking and clumping, as well as chemical degradation, compromising the quality and performance of the active pharmaceutical ingredient (API).[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on best practices for handling and storing hygroscopic aminopyridines. It details robust protocols for stability assessment, including water content determination by Karl Fischer titration and purity analysis using stability-indicating HPLC methods, ensuring the reliability and reproducibility of experimental outcomes.

The Critical Challenge: Hygroscopicity in Aminopyridine Bases

The term "hygroscopic" refers to a substance's tendency to readily absorb moisture from the surrounding atmosphere.[3] Aminopyridines, containing both a basic pyridine nitrogen and an amino group, are particularly susceptible. For instance, 3-aminopyridine is known to be extremely hygroscopic, completely deliquescing at relative humidity levels above 80%.[5] This moisture uptake is not a passive process; it actively initiates a cascade of physical and chemical events that can invalidate research data and compromise drug product quality.

Causality of Instability:

-

Physical Changes: The absorption of water molecules disrupts the crystal lattice of the solid powder. This leads to caking, clumping, and poor flowability, which makes accurate weighing for assays and formulations nearly impossible and can cause significant material loss during processing.[3][6]

-

Chemical Degradation: Water can act as a reactant or a medium for degradative reactions. The amino group is susceptible to oxidation, and moisture can facilitate pathways leading to the formation of impurities like hydroxylated derivatives or N-oxides.[7][8] The rate of degradation for aminopyridines is generally higher than for many other pyridine derivatives.[9][10]

-

Altered Physicochemical Properties: Increased water content can lower the glass transition temperature of amorphous materials and alter the dissolution rate of the final drug product, directly impacting its bioavailability.[3][4]

The consequences of improper handling are severe, ranging from inaccurate analytical results to the failure of entire drug development programs. Therefore, a proactive and scientifically grounded approach to moisture control is not merely recommended—it is essential.

Figure 1: Consequences of uncontrolled moisture absorption by hygroscopic aminopyridine bases.

Protocols for Safe Handling and Long-Term Storage

Mitigating the risks associated with hygroscopicity requires stringent environmental controls and meticulous handling procedures. The primary objective is to minimize the material's exposure to atmospheric moisture at every stage.

Environmental Control

The most effective strategy is to handle and store hygroscopic compounds in an environment with controlled low relative humidity (RH).

-

Ideal Handling Environments: For routine weighing and manipulation, use of a nitrogen-purged glove box or a dry cabinet capable of maintaining RH below 20% is strongly recommended.

-

General Laboratory Conditions: If a controlled environment is unavailable, work must be performed swiftly. It is critical to minimize the time the container is open to ambient air.[3] Recommended ambient conditions for handling, once a container is opened, are a temperature range of 20–30 °C and a relative humidity of 15–25%.[11]

Packaging and Containment

Proper packaging is the first line of defense against moisture ingress during storage.[4]

-

Primary Containers: Use amber glass bottles with tight-fitting, polytetrafluoroethylene (PTFE)-lined caps. For highly sensitive materials, flame-sealed glass ampoules provide the ultimate barrier.

-

Secondary Packaging: Place the primary container inside a heat-sealed, moisture-proof aluminum foil bag.[3] This provides an additional barrier and protects the material from light, which can also contribute to degradation.[12][13]

-

Use of Desiccants: Always include a desiccant, such as silica gel or molecular sieves, within the secondary packaging (but never in direct contact with the API).[6][14] This will adsorb any moisture that permeates the packaging or was introduced during sealing.

Table 1: Summary of Recommended Storage Conditions for Aminopyridine Bases

| Storage Duration | Condition | Temperature | Relative Humidity (RH) | Packaging Recommendation |

| Long-Term | Unopened Manufacturer's Container | 2-8°C (Refrigerated) or as specified | As low as possible | Sealed primary container within a secondary foil pouch containing a desiccant. |

| Working Stock | Opened Container (Frequent Access) | 20-25°C (Controlled Room Temperature) | < 30% RH (in desiccator) | Tightly sealed amber glass vial stored in a desiccator cabinet with active desiccant. |

| In-Use | Aliquots for Immediate Experimentation | Ambient (during procedure) | Minimize exposure time | Prepare in a low-humidity environment; use immediately after weighing. |

Designing and Executing a Robust Stability Study

A formal stability study is essential to determine a compound's shelf-life and appropriate storage conditions. The goal is to employ a stability-indicating analytical method capable of detecting changes in purity and physical state over time and under various environmental stresses.[15]

Key Components of a Stability Study:

-

Time-Zero Analysis (T=0): A comprehensive initial analysis of the material, including visual appearance, water content, and purity, serves as the baseline.

-

Storage Conditions: Samples are stored under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines, such as long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH).[16]

-

Time Points: Samples are pulled from the stability chambers at predetermined intervals (e.g., 1, 3, 6, 12 months).[12][13][15]

-

Analytical Testing: At each time point, the samples undergo the same set of tests as the T=0 analysis to monitor for any changes.

Figure 2: General workflow for a comprehensive stability study of a hygroscopic API.

Core Analytical Protocols

Accurate and precise analytical methods are the cornerstone of any stability program. For hygroscopic aminopyridines, two tests are of paramount importance: water content determination and purity profiling.

Protocol: Water Content Determination by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[17] It is based on a stoichiometric reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol. The coulometric method is ideal for low water content (<1%), while the volumetric method is suited for higher levels.[18][19] This protocol focuses on coulometric KF, which is common for API characterization.

Methodology:

-

System Preparation: Ensure the KF titrator vessel and all glassware are scrupulously dry. The titration cell must be sealed from ambient moisture.[19] The reagent should be conditioned (titrated to a dry endpoint) before introducing the sample.

-

Sample Preparation: Perform all sample handling in a low-humidity environment (e.g., glove box) if possible.

-

Accurately weigh approximately 20-50 mg of the aminopyridine base directly into a dry glass vial or sample boat. The exact mass will depend on the expected water content.

-

Sample Introduction: Quickly and carefully introduce the entire weighed sample into the KF titration vessel. Ensure no material is lost and that the vessel is sealed immediately.

-

Titration: Initiate the titration sequence on the instrument. The instrument will electrochemically generate iodine to react with the water from the sample until the endpoint is reached.

-

Calculation: The instrument's software automatically calculates the water content based on the total charge passed (coulombs) and the mass of the sample, typically reporting the result as a weight percentage (w/w%).

-

System Suitability: Analyze a certified water standard to verify instrument performance before and after the sample set.[20]

Protocol: Purity and Degradation Profiling by Stability-Indicating HPLC-UV

Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the API while separating it from all potential process impurities and degradation products.[12][15] This ensures that a decrease in the main peak area corresponds to actual degradation, not co-elution.

Methodology:

-

Standard and Sample Preparation:

-

Standard Solution: Accurately prepare a stock solution of the aminopyridine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Prepare stability samples at the same concentration as the standard solution. The diluent should be chosen to ensure complete dissolution.[15]

-

-

Chromatographic Conditions: The following provides a general starting point for method development. Specific conditions may need to be optimized for different aminopyridine isomers or derivatives.[21][22][23][24]

-

Analysis Sequence:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Perform at least five replicate injections of the standard solution to establish system suitability (checking for consistent retention time, peak area, and tailing factor).

-

Inject the sample solutions from the stability study.

-

-

Data Processing:

-

Identify the main aminopyridine peak based on the retention time of the reference standard.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the API using the area percent method: % Purity = (Area of API Peak / Total Area of All Peaks) * 100.

-

Identify and quantify any specified (known) or unspecified (unknown) impurities.

-

Table 2: Example HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar basic compounds.[22] |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid ensures the aminopyridine is protonated, improving peak shape and retention in reversed-phase mode.[25] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | Start at 5% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 5% B and equilibrate. | A gradient elution is crucial for a stability-indicating method to elute both polar and non-polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, ensuring reproducible retention times.[22] |

| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion.[22] |

| Detection | UV at 260 nm (or λmax of the specific aminopyridine) | Aminopyridines have a strong UV chromophore, allowing for sensitive detection.[1] |

Conclusion

The hygroscopic nature of aminopyridine bases is an intrinsic property that demands rigorous control and careful analytical assessment. By implementing the handling, storage, and testing strategies outlined in this guide, researchers can significantly mitigate the risks of physical and chemical instability. Adherence to these protocols—from maintaining a low-humidity environment and using appropriate packaging to executing validated stability studies—is fundamental to ensuring the quality, integrity, and reliability of these critical pharmaceutical compounds. This proactive approach not only preserves the material but also upholds the scientific validity of the data generated throughout the drug development lifecycle.

References

-

Title: HPLC Methods for analysis of 4-Aminopyridine. Source: HELIX Chromatography. URL: [Link]

-

Title: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Source: SEFH. URL: [Link]

-

Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Source: CNKI. URL: [Link]

-

Title: Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Source: PubMed. URL: [Link]

-

Title: Mastering Karl Fischer Moisture Analysis: A Complete Guide. Source: TCA Lab / Alfa Chemistry. URL: [Link]

-

Title: HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Source: SIELC Technologies. URL: [Link]

-

Title: HPLC Methods for analysis of 2-Aminopyridine. Source: HELIX Chromatography. URL: [Link]

-

Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Source: SIELC Technologies. URL: [Link]

-